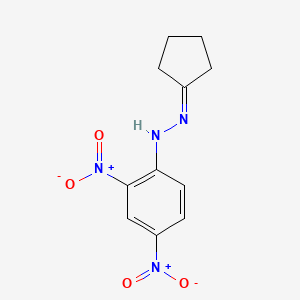

Cyclopentanone 2,4-dinitrophenylhydrazone

Description

Properties

CAS No. |

2057-87-6 |

|---|---|

Molecular Formula |

C11H12N4O4 |

Molecular Weight |

264.24 g/mol |

IUPAC Name |

N-(cyclopentylideneamino)-2,4-dinitroaniline |

InChI |

InChI=1S/C11H12N4O4/c16-14(17)9-5-6-10(11(7-9)15(18)19)13-12-8-3-1-2-4-8/h5-7,13H,1-4H2 |

InChI Key |

PWMLZJHXUHLKPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1 |

Origin of Product |

United States |

Preparation Methods

Classic Condensation Method

The compound is prepared by refluxing cyclopentanone (1 mmol, 84.1 mg) with 2,4-dinitrophenylhydrazine (1 mmol, 198.1 mg) in ethanol (30 mL) at 348 K (75°C) for 3 hours. Post-reaction, the solvent is evaporated, and the crude product is recrystallized from tetrahydrofuran (THF). Brown crystals form within 72 hours, yielding 86% (227.2 mg).

- Nucleophilic Attack : The hydrazine’s NH₂ group attacks the electrophilic carbonyl carbon of cyclopentanone.

- Water Elimination : Formation of the hydrazone via dehydration.

- Crystallization : Slow cooling induces crystal growth for structural analysis.

Reaction Equation :

$$

\text{Cyclopentanone} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{Cyclopentanone 2,4-DNPH} + \text{H}_2\text{O}

$$

Alternative Solvent Systems

Ethanol is standard, but methanol or acetic acid can enhance solubility for sterically hindered ketones. For scale-up, microwave-assisted synthesis reduces reaction time to 10–15 minutes while maintaining yields >80%.

Physicochemical Characterization

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₄ | |

| Molecular Weight | 264.24 g/mol | |

| Melting Point | 318–320 K (45–47°C)* | |

| Crystal System | Monoclinic | |

| Hydrogen Bonding | Intramolecular N–H⋯O |

*Note: The reported melting point appears anomalously low for a hydrazone; potential measurement error or polymorphic variation is suspected.

Spectral Data

Analytical Applications

The compound serves as a chromogenic reagent for ketone detection:

- Qualitative Test : Forms orange-red precipitates with aliphatic ketones.

- Quantitative Analysis : UV-Vis spectroscopy at 370–400 nm for concentration determination.

Optimization and Yield

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 86% |

| Temperature | 75°C | 82% |

| Reaction Time | 3 hours | 86% |

Yield Enhancement Strategies :

- Recrystallization : THF > ethanol > methanol.

- Catalysis : Trace HCl accelerates imine formation.

Comparative Data for Analogous Hydrazones

| Compound | Molecular Formula | M.P. (°C) | Yield (%) |

|---|---|---|---|

| Acetone 2,4-DNPH | C₉H₁₀N₄O₄ | 126 | 82 |

| Benzophenone 2,4-DNPH | C₁₉H₁₄N₄O₄ | 238 | 76 |

| Cyclopentanone 2,4-DNPH | C₁₁H₁₂N₄O₄ | 45–47 | 86 |

Critical Considerations

- Disorder in Crystals : The cyclopentyl group exhibits two occupancy sites (63:37 ratio), affecting X-ray analysis.

- Stability : Degrades above 100°C; store at 4°C in amber vials.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone 2,4-dinitrophenylhydrazone primarily undergoes addition-elimination reactions. It is formed through the nucleophilic addition of 2,4-dinitrophenylhydrazine to the carbonyl group of cyclopentanone, followed by the elimination of water .

Common Reagents and Conditions

Reagents: 2,4-dinitrophenylhydrazine, cyclopentanone, methanol, sulfuric acid.

Conditions: Acidic medium, typically using methanol as a solvent and sulfuric acid as a catalyst.

Major Products

The major product of the reaction between cyclopentanone and 2,4-dinitrophenylhydrazine is cyclopentanone 2,4-dinitrophenylhydrazone. This compound is characterized by its bright orange or yellow precipitate, which is indicative of the presence of a carbonyl group .

Scientific Research Applications

While the provided search results do not offer comprehensive details specifically on the applications of "Cyclopentanone 2,4-dinitrophenylhydrazone," they do provide some context regarding its properties, related compounds, and general uses of 2,4-dinitrophenylhydrazine derivatives. Based on this information, the following can be stated:

General Information

Cyclopentanone 2,4-dinitrophenylhydrazone, has the molecular formula and a molecular weight of 264.24 g/mol . It is also known by other names such as Cyclopentanone, 2-(2,4-dinitrophenyl) hydrazone, and NSC 25014 .

Synthesis

Cyclopentanone 2,4-dinitrophenylhydrazone can be synthesized through the reaction of (2,4-dinitrophenyl) hydrazine with cyclopentanone .

2,4-Dinitrophenylhydrazine (2,4-DNP) and its derivatives: Applications

2,4-DNP Test: 2,4-Dinitrophenylhydrazine is commonly used in the 2,4-DNP test (also known as Brady's reagent) to qualitatively identify ketone or aldehyde functional groups with carbonyl functionality . A positive test is indicated by the formation of a precipitate, which can be yellow, orange, or red, known as dinitrophenylhydrazone .

Antimicrobial Activity: Phenylhydrazones, which are structurally related to 2,4-dinitrophenylhydrazones, have demonstrated in vitro antimicrobial activity .

Chromatography: 2,4-Dinitrophenylhydrazones are used in chromatography to determine carbonyls . To determine carbonyls-2,4-dinitrophenylhydrazones through HPLC, the optimal approach is adding phosphoric acid into the samples and the standard reference .

Mechanism of Action

The mechanism of action for cyclopentanone 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of cyclopentanone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone. This reaction is facilitated by the acidic medium, which protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares cyclopentanone 2,4-dinitrophenylhydrazone with structurally related derivatives:

| Compound Name | CAS No. | Melting Point (°C) | Key Structural Features | Yield (%) |

|---|---|---|---|---|

| Cyclopentanone 2,4-dinitrophenylhydrazone | 3234-76-2* | 139–141 | Cyclopentyl ring, saturated ketone | 9 |

| 2-Cyclopentylidenecyclopentanone derivative | 853-96-3 | Not reported | Cyclopentylidene substituent | Not given |

| Carvone 2,4-dinitrophenylhydrazone | 3102-61-2 | Not reported | Bicyclic monoterpene backbone | Not given |

| 6-Methyl-5-heptenone-2 derivative | 6147-43-9 | Not reported | Branched alkyl chain, unsaturated | Not given |

| Unsaturated ketone IV derivative | Not provided | 231.5–232 | α,β-unsaturated cyclopentanone | Not given |

*Note: CAS No. 3234-76-2 is inferred from and , which list multiple cyclopentanone derivatives.

Key Observations :

- Melting Points: Cyclopentanone derivatives with saturated structures (e.g., 139–141 °C ) exhibit lower melting points than α,β-unsaturated analogs (231–232 °C ). The conjugation in unsaturated systems enhances molecular rigidity and intermolecular interactions, raising melting points.

- Substituent Effects : Derivatives with bulky substituents (e.g., cyclopentylidene in 853-96-3) or extended alkyl chains (e.g., 6147-43-9) likely exhibit altered solubility and crystallinity, though specific data are lacking .

Analytical Differentiation

- Chromatography: Cyclopentanone derivatives are separable via HPLC, as demonstrated for short-chain aldehyde hydrazones (detection limit: 2.4–16.1 μg/L) . Retention times and peak shapes can distinguish structural isomers.

- Spectroscopy: IR spectra of cyclopentanone derivatives show carbonyl stretches at ~1740 cm⁻¹ , while unsaturated analogs may exhibit shifted peaks due to conjugation. NMR data (e.g., cyclopentyl proton environments) further differentiate ring systems .

Biological Activity

Cyclopentanone 2,4-dinitrophenylhydrazone is a derivative formed by the reaction of cyclopentanone with 2,4-dinitrophenylhydrazine. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

Cyclopentanone 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between cyclopentanone and 2,4-dinitrophenylhydrazine. The reaction proceeds under acidic conditions, typically in ethanol as a solvent. The general reaction can be summarized as follows:

This compound exhibits a melting point range of approximately 318-320 K and has been characterized using various spectroscopic techniques including mass spectrometry and X-ray diffraction .

Antimicrobial Activity

Research indicates that cyclopentanone derivatives exhibit significant antimicrobial properties. A study highlighted the activity of phenylhydrazones against various microorganisms, including Gram-positive and Gram-negative bacteria. Specifically, cyclopentanone 2,4-dinitrophenylhydrazone demonstrated minimum inhibitory concentrations (MIC) against selected pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 138 µM |

| Streptococcus pneumoniae | 165 µM |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, cyclopentanone 2,4-dinitrophenylhydrazone has been evaluated for its anti-inflammatory effects. A study assessed the compound's ability to inhibit nitric oxide (NO) production in RAW 264.7 macrophages, a common model for studying inflammation:

| Compound | IC50 (µM) |

|---|---|

| Cyclopentanone derivative | 10.24 ± 1.05 |

| Curcumin | 20.38 ± 0.28 |

The results indicate that the cyclopentanone derivative exhibits a potent inhibitory effect on NO production, suggesting its potential use in anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

The biological activity of cyclopentanone derivatives can often be correlated with their chemical structure. Research has shown that modifications to the phenyl ring and the presence of specific substituents can significantly enhance antibacterial activity. For instance:

- Presence of heterocyclic aryl rings : Associated with increased activity.

- Long-chain amino substituents : May enhance bioactivity.

These findings underscore the importance of structural modifications in optimizing the biological efficacy of such compounds .

Case Studies

Several studies have documented the biological activities of cyclopentanone derivatives:

- Antimicrobial Resistance Modulation : One study demonstrated that certain derivatives could modulate resistance in bacterial strains, making them more susceptible to existing antibiotics .

- Inflammatory Response Modulation : Another investigation revealed that cyclopentanone derivatives could effectively reduce inflammatory markers in vitro, indicating their therapeutic potential in treating inflammatory diseases .

Q & A

Q. Table 1: Key Spectroscopic Parameters

| Technique | Target Feature | Typical Observations |

|---|---|---|

| 1H NMR | Hydrazone NH | δ 10–12 ppm (broad) |

| IR | C=O Stretch | ~1700 cm⁻¹ |

| UV-Vis | λ_max | ~360–380 nm |

Basic: How does DNPH derivatization aid in identifying carbonyl compounds like cyclopentanone?

Methodological Answer:

DNPH reacts with carbonyl groups to form hydrazones, which are crystalline solids with distinct melting points. The derivative’s melting point is compared against databases for identification . For cyclopentanone, the hydrazone’s melting point (139–141°C) distinguishes it from analogous ketones (e.g., cyclohexanone derivatives melt at ~160°C) . Analytical errors, such as incomplete derivatization, are mitigated by optimizing reaction time and DNPH excess .

Basic: What are the storage and handling protocols for cyclopentanone 2,4-dinitrophenylhydrazone?

Methodological Answer:

- Storage : Room temperature in airtight, light-resistant containers. For long-term stability, some hydrazones are stored at -20°C .

- Handling : Use CE-approved gloves (e.g., nitrile) and consult safety protocols for spills or exposure. DNPH derivatives are friction-sensitive; avoid mechanical stress .

Advanced: How can the low yield (9%) in the synthesis of cyclopentanone 2,4-DNPH be improved?

Methodological Answer:

Low yields arise from competing side reactions (e.g., hydrolysis) and suboptimal pH. Strategies include:

- Acid Catalysis : Adjusting H+ concentration to enhance nucleophilic attack by DNPH .

- Solvent Optimization : Using ethanol-water mixtures to improve solubility .

- Purification : Column chromatography or fractional crystallization to isolate the product .

Advanced: How should researchers address contradictions in analytical data (e.g., purity vs. spectral anomalies)?

Methodological Answer:

- Batch-Specific Analysis : Cross-validate purity claims (e.g., ≥98%) with NMR integration or HPLC .

- Error Sources : Identify artifacts from residual solvents (GC-MS) or hygroscopicity (Karl Fischer titration) .

- Multi-Technique Correlation : Combine melting point, NMR, and IR to resolve discrepancies .

Advanced: Are isomeric forms possible in cyclopentanone 2,4-DNPH derivatives?

Methodological Answer:

Isomerism can arise from:

- Geometric (E/Z) Isomerism : Due to restricted rotation around the C=N bond .

- Tautomerism : Hydrazone ↔ azo forms under acidic/basic conditions .

Structural elucidation via NOESY NMR or X-ray crystallography confirms isomer dominance .

Advanced: How does acid concentration influence the mechanism of DNPH derivatization?

Methodological Answer:

Acid (e.g., HCl) protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by DNPH. Excess acid, however, may hydrolyze the hydrazone. Optimal pH (4–5) balances reaction rate and stability .

Advanced: What safety considerations are critical when handling DNPH derivatives?

Methodological Answer:

- Explosivity Risk : DNPH derivatives are shock-sensitive; store in wet form or dilute solutions .

- Toxicity : Use fume hoods to avoid inhalation and skin contact (linked to dermatitis) .

- First Aid : For exposure, rinse with water and seek medical evaluation .

Advanced: How can the antioxidant activity of DNPH derivatives be evaluated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.